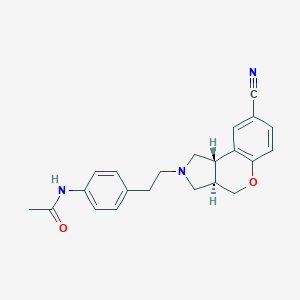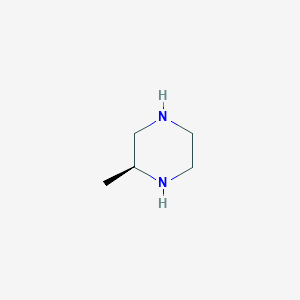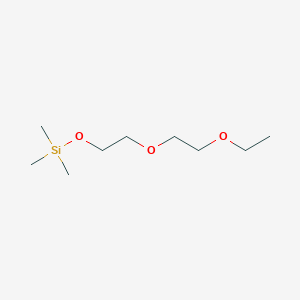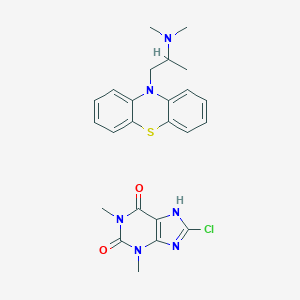
rac S 33138
Vue d'ensemble
Description
The compound "N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide" is a complex organic molecule that likely contains multiple functional groups, including an acetamide moiety, a phenyl ring, and a chromeno[3,4-c]pyrrol structure. This compound is not directly described in the provided papers, but the papers do discuss related acetamide compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the combination of different moieties through various chemical reactions. For instance, the synthesis of N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide involves the use of saccharin-2-ylacetamide as a precursor for the synthesis of pyridazine and pyrimidine derivatives . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen is described, indicating the versatility of the acetamide group in forming potent compounds with biological activity .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite complex. For example, the molecule of N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide is composed of two planar parts, a pyridyl and a phenyl ring, which are connected and stabilized by an intramolecular hydrogen bond forming a pseudo ring . This suggests that the compound "N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide" may also exhibit a complex structure with potential intramolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives can lead to the formation of various heterocyclic compounds. The reaction of N-[4-(2-amino-1-cyano-2-substitutedvinylazo)phenyl]-2-(saccharin-2-yl)acetamide with different reagents results in the addition to either the cyano or amino group, followed by cyclization to form substituted pyrimidines . This indicates that the compound may also undergo similar reactions to form diverse structures with potential biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide" are not directly reported in the provided papers, the properties of related acetamide derivatives can be inferred. Acetamide derivatives often exhibit planarity due to intramolecular hydrogen bonding, which can affect their physical properties such as melting points and solubility . The presence of various functional groups can also influence the chemical reactivity and biological activity of these compounds .
Applications De Recherche Scientifique
Antagoniste du récepteur de la dopamine D3
“rac S 33138” agit comme un antagoniste préférentiel du récepteur de la dopamine D3 par rapport au récepteur D2 . Cela signifie qu'il peut bloquer l'activité du récepteur D3, qui est impliqué dans plusieurs processus neurologiques, notamment le contrôle moteur, les fonctions cognitives et les réponses émotionnelles .
Agent antipsychotique potentiel
En raison de son action sur les récepteurs de la dopamine, “this compound” a un potentiel en tant qu'agent antipsychotique . Les médicaments antipsychotiques sont principalement utilisés pour gérer la psychose, y compris les délires, les hallucinations, la paranoïa ou la pensée désordonnée, principalement dans la schizophrénie et le trouble bipolaire .
Recherche en protéomique
“this compound” est également utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé pour étudier les effets du blocage du récepteur D3 sur l'expression et la fonction des protéines .
Neuropharmacologie
Le composé a été référencé dans la recherche en neuropharmacologie . La neuropharmacologie est l'étude de la façon dont les médicaments affectent la fonction cellulaire dans le système nerveux. En tant qu'antagoniste du récepteur de la dopamine, “this compound” pourrait être utilisé pour étudier le rôle de ces récepteurs dans les troubles neurologiques .
Pharmacologie biochimique
“this compound” a été utilisé en pharmacologie biochimique . Ce domaine implique l'étude des actions des médicaments, y compris la corrélation des actions et des effets des médicaments avec leur structure chimique, ainsi que les effets sur la biochimie de l'organisme
Mécanisme D'action
Mode of Action
As a receptor antagonist , Rac S 33138 binds to dopamine D3 receptors, preventing dopamine from activating these receptors . This inhibition can modulate the effects of dopamine, potentially altering neural signaling and influencing behavior.
Result of Action
The antagonistic action of this compound on dopamine D3 receptors may result in modulated dopaminergic signaling, which could potentially influence behaviors and physiological functions associated with these pathways. Given its preferential action on D3 over D2 receptors, this compound may potentially act as an antipsychotic agent .
Propriétés
IUPAC Name |
N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZWIQDJFWTDAM-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)CCN2C[C@@H]3COC4=C([C@H]3C2)C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431332 | |
| Record name | rac S 33138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220647-56-3 | |
| Record name | rac S 33138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















